8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 1266915-66-5
VCID: VC2569942
InChI: InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 1266915-66-5

Cat. No.: VC2569942

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one - 1266915-66-5

Specification

CAS No. 1266915-66-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 8-tert-butyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key XBSMBZCYPYXPHA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2
Canonical SMILES CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2

Introduction

Chemical Identity and Properties

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. The detailed chemical identity information is presented below:

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and registry numbers:

PropertyValue
CAS Registry Number1266915-66-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
IUPAC Name8-tert-butyl-4H-1,4-benzoxazin-3-one
Synonyms2H-1,4-Benzoxazin-3(4H)-one, 8-(1,1-dimethylethyl)-; SCHEMBL13145715; RAC91566
PubChem CID59485569

The compound features specific chemical identifiers that facilitate its cataloging in chemical databases and literature :

Identifier TypeValue
InChIInChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyXBSMBZCYPYXPHA-UHFFFAOYSA-N
SMILESCC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2

Structural Characteristics

The compound possesses a distinctive molecular structure consisting of a benzoxazine core with specific functional groups:

  • A 1,4-benzoxazine core structure (fused benzene and oxazine rings)

  • A carbonyl group (C=O) at the 3-position

  • A tert-butyl substituent at the 8-position

  • A dihydro configuration in the oxazine ring

This structural arrangement contributes to the compound's specific chemical reactivity and potential biological activities .

Synthetic Methodologies

The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be approached through several methodologies, drawing from established procedures for related benzoxazine derivatives.

Related Synthetic Examples

The synthesis of related 1,4-benzoxazine compounds offers valuable procedural insights. One documented approach for similar compounds involves:

  • Reaction of 2-amino-substituted phenols with 2-chloroacetyl chloride in DMF using K2CO3 as a base

  • Reduction using boron trifluoride etherate (BF3 etherate) and NaBH4 in THF

  • Subsequent functionalization as required by the target structure

For example, the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine involves:

  • Initial reaction of 2-amino-4-nitrophenol with chloroacetyl chloride

  • Formation of 6-nitro-4H-1,4-benzoxazin-3-one intermediate

  • Reduction with NaBH4 and BF3 etherate to yield the dihydro derivative

These methodologies could be adapted for the synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one by utilizing an appropriately substituted starting material containing the tert-butyl group at the desired position.

Applications and Biological Activities

The 1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities.

SupplierCatalog ReferenceAvailable Quantities
CymitQuimica3D-RAC9156650mg, 500mg
Changzhou Hopschain Chemical Co., Ltd.Not specifiedCustom quantities
QuantityApproximate Price (EUR)
50mg597.00
500mg1,640.00

These prices indicate that the compound is primarily marketed for research purposes rather than bulk industrial applications .

Analytical Characterization

Analytical techniques are essential for confirming the identity and purity of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Chromatographic Methods

Purity assessment of the compound is typically performed using:

  • Thin Layer Chromatography (TLC) on silica gel plates (visualized under UV light)

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS)

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one provides insights into its potential biological functions.

Key Structural Features

Several structural elements potentially influence the compound's biological activity:

  • The benzoxazine heterocyclic core, which serves as a privileged structure in medicinal chemistry

  • The tert-butyl group at position 8, which enhances lipophilicity and may affect membrane permeability

  • The lactam functionality (cyclic amide) in the oxazine ring, which may participate in hydrogen bonding interactions with biological targets

  • The dihydro configuration, which affects the conformational flexibility of the molecule

Comparison with Related Compounds

Similar compounds with demonstrated biological activities include:

  • 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, which differs in the position of the tert-butyl group and includes an additional methyl substituent

  • 8-alkylamino-1,4-benzoxazine derivatives, which have demonstrated neuroprotective properties in experimental models of hypoxia

These relationships suggest potential biological targets and activities for 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, though specific studies would be required to confirm these hypotheses.

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